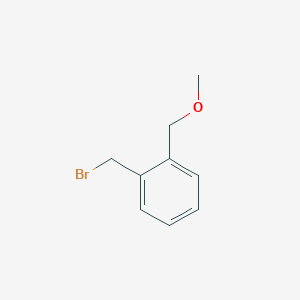

1-(Bromomethyl)-2-(methoxymethyl)benzene

Description

The Strategic Role of Benzylic Halides and Ethers in Chemical Synthesis

Benzylic halides and benzylic ethers are two distinct classes of compounds that hold pivotal positions in the canon of organic synthesis.

Benzylic Halides: The carbon-halogen bond in benzylic halides is particularly reactive towards nucleophilic substitution. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzyl (B1604629) carbocation is significantly stabilized through resonance, delocalizing the positive charge across the aromatic ring. For primary benzylic halides, the SN2 pathway is favored, and the stabilization of the transition state similarly accelerates the reaction rate. This reliable reactivity makes benzylic halides, such as benzyl bromide, exceptional electrophiles for the introduction of benzyl groups, a common strategy in the synthesis of natural products and pharmaceuticals.

Benzylic Ethers: In contrast to the reactivity of benzylic halides, the benzylic ether linkage is noted for its general stability, particularly to basic and nucleophilic conditions. This stability makes the benzyl group one of the most widely used protecting groups for alcohols. A benzyl ether can be readily installed via methods like the Williamson ether synthesis. Its true strategic importance, however, lies in the specific conditions under which it can be cleaved. The C-O bond of a benzyl ether is susceptible to cleavage by catalytic hydrogenation (hydrogenolysis), a process that liberates the free alcohol and produces toluene (B28343) as a byproduct. This deprotection method is remarkably mild and chemoselective, often leaving other sensitive functional groups within a complex molecule untouched.

The Compound 1-(Bromomethyl)-2-(methoxymethyl)benzene as a Multifunctional Building Block

This compound is an aromatic compound that strategically combines the functionalities of both a benzylic halide and a stable ether group in a specific ortho arrangement. This bifunctional nature allows it to serve as a versatile and multifaceted building block in organic synthesis.

The bromomethyl group (-CH₂Br) acts as a highly reactive electrophilic center. It is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles in SN2 reactions. This allows for the straightforward introduction of carbon, nitrogen, oxygen, or sulfur-based functionalities at this position. The methoxymethyl group (-CH₂OCH₃), on the other hand, is comparatively inert under neutral or basic conditions, effectively serving as a protected form of a hydroxymethyl group.

This differential reactivity is key to its utility, enabling chemists to perform selective chemistry at the bromomethyl site while the methoxymethyl group remains intact.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 171055-42-8 guidechem.comlookchem.cn |

| InChIKey | JQIZZNGLTGKXOD-UHFFFAOYSA-N google.com.na |

Overview of its Significance in Advanced Synthetic Methodologies and Mechanistic Studies

The most profound significance of this compound in advanced synthetic methodologies lies in its potential role as a precursor to a highly reactive intermediate known as an ortho-quinodimethane (o-QDM). These dienes are exceptionally powerful in constructing polycyclic and heterocyclic ring systems. chemrxiv.orgchemrxiv.org

The ortho positioning of the bromomethyl and methoxymethyl groups is ideal for generating an o-QDM through a formal elimination of both hydrogen bromide (HBr) and methanol (B129727) (CH₃OH) under appropriate thermal or chemical induction. Once formed in situ, the o-QDM intermediate can be immediately trapped in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile. chemrxiv.orgnih.gov This strategy is a cornerstone for the rapid and stereoselective assembly of complex molecular scaffolds, including those found in steroids, alkaloids, and other biologically active natural products. tandfonline.com

The use of an unsymmetrically substituted precursor like this compound could offer advantages in controlling the regioselectivity of the subsequent cycloaddition. Furthermore, mechanistic studies focused on the precise conditions required to trigger the elimination sequence from this and related compounds can provide valuable insight into the generation and reactivity of o-QDM intermediates, furthering the development of this powerful synthetic tool. The generation of o-QDMs from stable, easily handled precursors like α,α'-dihalo-o-xylenes is a well-established method, and this compound represents a logical and valuable extension of this chemical principle. nih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIZZNGLTGKXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601425 | |

| Record name | 1-(Bromomethyl)-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171055-42-8 | |

| Record name | 1-(Bromomethyl)-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Precursor Design for 1 Bromomethyl 2 Methoxymethyl Benzene

Established Synthetic Pathways to 1-(Bromomethyl)-2-(methoxymethyl)benzene

Established methods for the synthesis of this compound primarily involve the functionalization of appropriately substituted benzene (B151609) precursors. These pathways can be broadly categorized into directed bromomethylation, installation of the methoxymethyl group, and sequential functionalization strategies.

Directed Bromomethylation of Benzenoid Precursors

A common and direct approach to this compound involves the bromination of a benzenoid precursor already containing the methoxymethyl group. This is typically achieved through radical bromination of a methyl group at the benzylic position.

One widely used method is a variation of the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). koreascience.kr The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives such as 1,2-dichlorobenzene (B45396) have been shown to be effective, sometimes leading to higher yields and shorter reaction times. koreascience.kr

Modern adaptations of this method utilize Lewis acids like zinc chloride (ZnCl₂) or iron(III) bromide (FeBr₃) to enhance the regioselectivity of the bromination. A patented one-pot synthesis describes the reaction of 2-(methoxymethyl)toluene with NBS under FeBr₃ catalysis, achieving yields of 78–82% with high purity.

| Parameter | Optimal Value | Effect on Yield |

| Catalyst Loading | 10 mol% FeBr₃ | Maximizes bromination at the methyl group. |

| Reaction Time | 6–8 hours | Prevents over-bromination. |

| Solvent | CCl₄ | Enhances NBS solubility. |

Methodologies for Methoxymethyl Group Installation

The installation of the methoxymethyl group is a crucial step in synthetic routes that start with precursors lacking this functionality. The Williamson ether synthesis is a classic and widely applied method for this transformation. masterorganicchemistry.comjk-sci.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, a precursor such as 2-bromomethylbenzyl alcohol can be treated with a base (e.g., sodium hydride) to form the corresponding alkoxide. This is followed by a reaction with a methylating agent like methyl iodide to yield the desired methoxymethyl ether. The choice of a strong base like NaH is common for dialkyl ether synthesis. jk-sci.com

Sequential Functionalization Approaches

Sequential functionalization provides a versatile strategy for the synthesis of this compound, often starting from more readily available precursors like 2-methylbenzyl alcohol. A well-established two-step process begins with the conversion of the alcohol to its methoxymethyl ether, followed by bromination.

The first step, the etherification, is typically achieved through a Williamson ether synthesis, where 2-methylbenzyl alcohol is reacted with methyl iodide in the presence of a base. The subsequent step involves the bromination of the benzylic methyl group. This can be accomplished using hydrobromic acid (HBr) in the presence of phosphorus tribromide (PBr₃) at low temperatures (0–5°C) to minimize the formation of polybrominated byproducts. Anhydrous solvents like diethyl ether or dichloromethane (B109758) are used to prevent hydrolysis of the methoxymethyl group.

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

| 2-Methylbenzyl alcohol | 1. Base (e.g., NaH) 2. Methyl iodide | 1-(Methoxymethyl)-2-methylbenzene | HBr, PBr₃ | This compound |

Synthesis of Related Benzene Derivatives with Bromomethyl and Methoxymethyl Moieties

The synthetic methodologies employed for this compound are also applicable to a broader range of related benzene derivatives. Understanding these related syntheses provides insight into the versatility and limitations of these chemical transformations.

Conversion of Benzylic Alcohols to Bromides

The conversion of benzylic alcohols to the corresponding bromides is a fundamental transformation in organic synthesis. tandfonline.com Several reagent systems are effective for this purpose. A common method involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid.

Another efficient method utilizes a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS). tandfonline.comrsc.org This system allows for the conversion of benzylic alcohols to benzyl (B1604629) bromides under mild conditions, often with very short reaction times, especially when assisted by microwave irradiation. tandfonline.com The reaction proceeds through a phosphonium (B103445) alkoxide intermediate, which is then attacked by the bromide ion. researchgate.net Primary benzyl alcohols generally give higher yields than secondary alcohols due to reduced steric hindrance. tandfonline.com

| Reagent System | Conditions | Applicability |

| HBr / PBr₃ | 0–5°C, anhydrous solvent | Effective for primary benzylic alcohols. |

| PPh₃ / NBS | Room temperature or microwave irradiation | Broad applicability for primary and secondary benzylic alcohols. tandfonline.comrsc.org |

| Tribromoisocyanuric acid / PPh₃ | Room temperature, CH₂Cl₂ | Converts primary, secondary, benzylic, and allylic alcohols. researchgate.net |

Etherification Reactions in Related Systems (e.g., 2-bromomethyl-1,4-benzoquinone etherification)

Etherification reactions are crucial for introducing alkoxy groups onto aromatic systems. The Williamson ether synthesis remains a cornerstone for forming both alkyl and aryl ethers. jk-sci.comorganic-chemistry.org For instance, the synthesis of aryl ethers can be achieved using bases like sodium hydroxide (B78521), potassium hydroxide, or potassium carbonate. jk-sci.com

While a specific documented etherification of 2-bromomethyl-1,4-benzoquinone was not found in the searched literature, the principles of etherification can be applied to predict a plausible synthetic route. 1,4-benzoquinones are known to undergo various reactions, including cycloadditions and oxidations. scielo.brchemicalbook.com The synthesis of quinone derivatives often starts from hydroquinones, which are then oxidized. jetir.org For a hypothetical etherification of a related precursor like 2-bromomethylhydroquinone, a standard Williamson ether synthesis with a methylating agent and a suitable base would be a logical approach before oxidation to the quinone.

Precursor Sourcing and Derivatization Routes

The synthesis of this compound is strategically approached through the preparation of a key precursor, 2-(methoxymethyl)toluene, followed by its selective benzylic bromination. The design of this synthetic pathway hinges on established and reliable organic transformations, which can be optimized for yield, selectivity, and environmental compatibility.

Pathways Involving Specific Aromatic and Benzylic Starting Materials

The synthesis of the target compound is logically dissected into two primary stages: the formation of the methoxymethyl ether precursor and the subsequent regioselective bromination of the benzylic methyl group.

Stage 1: Synthesis of the Precursor, 2-(Methoxymethyl)toluene

Two principal routes are commonly employed for the preparation of 2-(methoxymethyl)toluene, starting from readily available ortho-substituted toluene (B28343) derivatives.

Route A: Williamson Ether Synthesis from 2-Methylbenzyl Alcohol

This classic and versatile method involves the O-alkylation of an alcohol. masterorganicchemistry.com In this pathway, 2-methylbenzyl alcohol serves as the starting material. The alcohol is first converted to its corresponding alkoxide by treatment with a strong base, typically sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com The resulting sodium 2-methylbenzyl alkoxide is then treated with a methylating agent, such as iodomethane (B122720) or dimethyl sulfate, via an SN2 reaction to yield the desired ether, 2-(methoxymethyl)toluene. masterorganicchemistry.com

Reaction Scheme A:

2-Methylbenzyl alcohol + NaH → Sodium 2-methylbenzyl alkoxide + H₂

Sodium 2-methylbenzyl alkoxide + CH₃I → 2-(Methoxymethyl)toluene + NaI

Route B: Nucleophilic Substitution of 2-Methylbenzyl Bromide

An alternative application of the Williamson ether synthesis starts with a benzylic halide. quora.com 2-Methylbenzyl bromide, which can be prepared by the radical bromination of o-xylene, is treated with a solution of sodium methoxide (B1231860) in methanol (B129727). prepchem.comprepchem.com The methoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form 2-(methoxymethyl)toluene. quora.comprepchem.com

Reaction Scheme B: 2-Methylbenzyl bromide + NaOCH₃ → 2-(Methoxymethyl)toluene + NaBr

Stage 2: Benzylic Bromination of 2-(Methoxymethyl)toluene

The crucial final step is the selective bromination of the methyl group at the benzylic position. For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice as it allows for bromination under free-radical conditions while maintaining a low concentration of molecular bromine (Br₂). libretexts.orgchadsprep.com This selectivity is critical to prevent competitive electrophilic aromatic substitution on the benzene ring. chadsprep.comyoutube.com

The reaction is typically performed in a non-polar solvent, historically carbon tetrachloride (CCl₄), and initiated either by photochemical means (UV or visible light) or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgchemistrysteps.com The mechanism proceeds via the abstraction of a benzylic hydrogen atom by a bromine radical, forming a resonance-stabilized benzylic radical. chemistrysteps.compearson.com This radical then reacts with Br₂ (generated in situ from NBS) to yield the final product, this compound, and a new bromine radical to propagate the chain reaction. youtube.comchemistrysteps.com A key challenge in this step is achieving regioselectivity, as the methylene (B1212753) hydrogens of the methoxymethyl group are also at a benzylic position. However, reaction conditions can be optimized to favor the bromination of the methyl group. Bromine radicals are known to be highly selective, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. masterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Typical Conditions |

| 2-Methylbenzyl alcohol | 1. NaH 2. CH₃I | 2-(Methoxymethyl)toluene | THF or DMF solvent |

| 2-Methylbenzyl bromide | NaOCH₃ | 2-(Methoxymethyl)toluene | Methanol solvent |

| 2-(Methoxymethyl)toluene | NBS | This compound | CCl₄, light (hν) or AIBN |

Methodological Refinements for Precursor Synthesis

Significant research has focused on refining these synthetic pathways to enhance their efficiency, safety, and environmental profile, moving away from hazardous reagents and solvents.

Refinements in Ether Synthesis:

The Williamson ether synthesis, while robust, has been the subject of numerous improvements. Instead of highly reactive bases like sodium hydride, milder alternatives such as silver oxide (Ag₂O) can be employed, which is particularly useful for substrates sensitive to strongly basic conditions. libretexts.org For industrial applications, the use of phase-transfer catalysts can improve reaction rates and facilitate the use of less hazardous, biphasic solvent systems. More advanced benzylation or methylation reagents that operate under neutral conditions, such as 2-benzyloxy-1-methylpyridinium triflate, have been developed to circumvent the need for harsh acidic or basic conditions altogether. orgsyn.org

Refinements in Benzylic Bromination:

The classic Wohl-Ziegler bromination using NBS in CCl₄ is now considered environmentally unsuitable. researchgate.net Modern refinements focus on several key areas:

Green Solvents: A major focus has been the replacement of chlorinated solvents. Studies have shown successful benzylic bromination in more benign solvents like acetonitrile (B52724), diethyl carbonate, and even in aqueous media or under solvent-free conditions. researchgate.netbohrium.comrsc.orgresearchgate.net

Alternative Initiation and Activation: The use of visible light from simple LED lamps provides a safer and more energy-efficient alternative to UV irradiation or chemical initiators for generating bromine radicals. bohrium.comrsc.org Furthermore, microwave-assisted reactions have been shown to dramatically reduce reaction times and, in some cases, improve yields. rsc.org

Alternative Brominating Agents: While NBS remains prevalent, other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used effectively in greener solvents like THF. researchgate.net An innovative approach involves the continuous in situ generation of molecular bromine from sources like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) in a flow reactor, which offers exceptional efficiency, safety, and scalability. rsc.org

Catalytic Methods: Research into the use of reusable catalysts, such as certain zeolites, has shown they can catalyze radical brominations, potentially offering pathways to improved reaction control and efficiency. rsc.org

These methodological refinements transform the traditional synthesis of this compound into a more sustainable and efficient process, aligning with the principles of green chemistry. bohrium.comrsc.org

| Refinement Area | Traditional Method | Refined Method | Advantage(s) |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Diethyl Carbonate, Water, Solvent-Free | Reduced toxicity, environmentally benign researchgate.netbohrium.comrsc.org |

| Initiation | AIBN, UV Lamp | Visible Light (LED), Microwaves | Increased safety, lower cost, faster reaction times bohrium.comrsc.orgrsc.org |

| Reagents | NBS | In situ generated Br₂, DBDMH | Improved atom economy, enhanced safety rsc.orgresearchgate.net |

| Reaction Setup | Batch Reaction | Continuous Flow Reactor | Better scalability, improved safety and control rsc.org |

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 2 Methoxymethyl Benzene

Nucleophilic Substitution Chemistry at the Bromomethyl Center

The reactivity of 1-(bromomethyl)-2-(methoxymethyl)benzene is dominated by the chemistry of the benzylic bromide functional group. Benzylic halides are a distinct class of organic compounds, exhibiting enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize both the transition states and intermediates involved in these reactions through resonance. The presence of a methoxymethyl group at the ortho position introduces additional electronic and steric factors that modulate the reaction pathways.

Nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and often a competition between the two pathways exists. quora.commasterorganicchemistry.com The preferred mechanism is influenced by factors such as the structure of the electrophile, the strength of the nucleophile, the nature of the solvent, and the reaction temperature. libretexts.org

The SN1 Pathway: This mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the bromide leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by the delocalization of the positive charge into the aromatic π-system. quora.comquora.com The ortho-methoxymethyl group, being electron-donating through the inductive effect of the ether oxygen, further stabilizes the adjacent carbocation, making the SN1 pathway plausible, particularly with weak nucleophiles in polar protic solvents. researchgate.netstackexchange.com

The SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion through a pentacoordinate transition state. masterorganicchemistry.com The π-system of the benzene ring can also stabilize this transition state by overlapping with the p-orbitals of the reacting carbon. quora.com For this compound, the SN2 pathway is viable, especially with strong nucleophiles in polar aprotic solvents.

A crucial aspect of the reactivity of this specific compound is the potential for anchimeric assistance (neighboring group participation) from the ortho-methoxymethyl group. The ether oxygen atom, with its lone pairs of electrons, can act as an internal nucleophile, attacking the benzylic carbon to displace the bromide and form a cyclic oxonium ion intermediate. dalalinstitute.comlibretexts.org This intramolecular process can significantly accelerate the rate of reaction compared to analogues lacking such a participating group. nih.gov Subsequent attack by an external nucleophile on this intermediate would yield the final product. This participation can blur the lines between a classical SN1 and SN2 mechanism.

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism. Although this compound is not a chiral molecule, the principles of stereochemistry are fundamental to understanding its reaction profile, especially if applied to chiral derivatives.

SN1 Stereochemistry: If the reaction proceeds via a true SN1 mechanism, the intermediate is a planar, achiral benzylic carbocation. A nucleophile can attack this intermediate from either face with equal probability, which would lead to a racemic mixture of products if the starting material were enantiomerically pure. masterorganicchemistry.com

SN2 Stereochemistry: A pure SN2 mechanism results in the inversion of stereochemical configuration at the reaction center. The nucleophile's backside attack forces the other substituents to "invert" like an umbrella in the wind. masterorganicchemistry.com

In terms of regioselectivity , the reaction is highly selective for the benzylic carbon. The C-Br bond at the benzylic position is significantly more reactive towards substitution than a C-Br bond directly attached to the aromatic ring (an aryl halide) due to the resonance stabilization of the transition states and intermediates. stackexchange.com Nucleophilic attack occurs exclusively at the bromomethyl center, leaving the aromatic ring and the methoxymethyl group intact under standard substitution conditions.

The reactivity of this compound can be better understood by comparing it with other ortho-substituted benzylic halides. The electronic and steric nature of the ortho-substituent plays a critical role in determining the rate and mechanism of nucleophilic substitution.

Generally, ortho-substituents can sterically hinder the approach of a nucleophile in an SN2 reaction, potentially slowing the rate compared to the corresponding para-isomer. nih.gov However, the electronic effects are often more dominant. Electron-donating groups (EDGs) enhance reactivity by stabilizing the positive charge that develops on the benzylic carbon in both SN1 (full carbocation) and SN2 (partial charge in the transition state) pathways. Conversely, electron-withdrawing groups (EWGs) destabilize this positive charge, reducing the reaction rate.

| Compound | Ortho-Substituent | Electronic Effect | Expected Impact on Substitution Rate (Relative to Benzyl (B1604629) Bromide) |

|---|---|---|---|

| This compound | -CH₂OCH₃ | Electron-donating (inductive), Potential for Anchimeric Assistance | Increased |

| 1-(Bromomethyl)-2-methylbenzene | -CH₃ | Electron-donating (inductive, hyperconjugation) | Slightly Increased |

| 1-(Bromomethyl)-2-nitrobenzene | -NO₂ | Strongly Electron-withdrawing (inductive, resonance) | Decreased |

| 1-(Bromomethyl)-2-(trifluoromethyl)benzene | -CF₃ | Strongly Electron-withdrawing (inductive) | Decreased |

The methoxymethyl group is a stronger electron-donating group than a simple methyl group, suggesting a higher reactivity for this compound compared to 1-(bromomethyl)-2-methylbenzene. Furthermore, the potential for anchimeric assistance sets it apart from substituents that can only exert inductive or resonance effects.

Transformations Involving the Methoxymethyl Functional Group

While the primary reactive site is the bromomethyl group, the methoxymethyl ether functionality can also undergo specific chemical transformations. This group is often used in organic synthesis as a protecting group for alcohols, and its cleavage uncovers a new functional group, expanding the synthetic utility of the molecule.

Common methodologies for the cleavage of MOM and related benzyl-type ethers include:

Acidic Hydrolysis: Treatment with Brønsted acids (e.g., HCl, trifluoroacetic acid (TFA)) or Lewis acids (e.g., BBr₃, ZnBr₂) can effectively cleave the ether bond. wikipedia.orgresearchgate.net The reaction proceeds by protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl or methoxymethyl carbon.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for cleaving benzyl-type ethers, particularly those with electron-donating groups on the aromatic ring, such as the related p-methoxybenzyl (PMB) group. organic-chemistry.orgnih.gov The mechanism involves single-electron transfer to form a radical cation, which then fragments.

| Method | Typical Reagents | General Conditions | Key Features |

|---|---|---|---|

| Acid-Catalyzed Cleavage | TFA, HCl, BBr₃, TiCl₄, ZnBr₂/n-PrSH | Often mild to moderate temperatures, inert solvent (e.g., CH₂Cl₂) | Widely applicable but may not be suitable for acid-sensitive substrates. wikipedia.orgresearchgate.net |

| Oxidative Cleavage | DDQ, CAN | Typically CH₂Cl₂/H₂O or CH₃CN/H₂O, room temperature | Selective for electron-rich benzyl-type ethers; may not affect simple benzyl or alkyl ethers. organic-chemistry.orgnih.gov |

| Reductive Cleavage | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Hydrogen atmosphere, various solvents | Effective for benzyl ethers, but would also reduce the bromomethyl group to a methyl group. organic-chemistry.org Not selective for this substrate. |

For this compound, a key challenge is achieving selectivity. For instance, strongly acidic or reductive conditions might also affect the benzylic bromide. Therefore, mild and selective methods are preferred.

The synthetic utility of the methoxymethyl group lies in its role as a stable protecting group for a more reactive functionality. In this context, it serves as a "masked" equivalent of a hydroxymethyl or a carbonyl group.

Masked Hydroxymethyl Group: The primary function of the methoxymethyl group is to protect the corresponding primary alcohol, 2-(hydroxymethyl)benzyl bromide. Deprotection via non-oxidative methods, such as mild acid hydrolysis, reveals the 2-(hydroxymethyl) functionality. This allows for reactions to be performed at the bromomethyl center without interference from a free hydroxyl group.

Masked Carbonyl Equivalent: Once the methoxymethyl group is deprotected to reveal the primary benzyl alcohol, this alcohol can be readily oxidized to a carbonyl group. wikipedia.org Standard oxidation protocols can convert the 2-(hydroxymethyl) group into a 2-formyl group (an aldehyde) or, with stronger oxidizing agents, a 2-carboxy group (a carboxylic acid). Therefore, the original this compound can be considered a synthetic precursor to 2-bromomethylbenzaldehyde or 2-bromomethylbenzoic acid, making it a valuable building block in multi-step synthesis. Some oxidative deprotection methods may even lead directly from the ether to the carbonyl compound. organic-chemistry.org

Aromatic Reactivity and Substituent Effects on the Benzene Core

The reactivity of the benzene ring in "this compound" is dictated by the electronic properties of its two ortho substituents: the bromomethyl group (-CH₂Br) and the methoxymethyl group (-CH₂OCH₃). These groups influence both the rate of reaction and the regioselectivity of electrophilic attack on the aromatic core.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. assets-servd.hostchemistrytalk.org The facility of this reaction is governed by the electron density of the benzene ring; electron-donating groups (EDGs) increase the electron density, thereby activating the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring. nih.govnih.gov

In the case of this compound, the two substituents have opposing electronic effects:

The Methoxymethyl Group (-CH₂OCH₃): The ether oxygen in the methoxymethyl group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This resonance effect is a strong electron-donating phenomenon, which significantly increases the electron density of the ring, particularly at the ortho and para positions. nih.govlibretexts.org Consequently, the methoxymethyl group is classified as a strong activating group. pressbooks.pub

The Bromomethyl Group (-CH₂Br): The bromomethyl group's effect is more nuanced. The bromine atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect), which tends to deactivate the ring. However, the alkyl portion of the group can be considered weakly electron-donating. Generally, alkyl groups are weak activators. chemistrysteps.com Due to the presence of the electronegative bromine, the bromomethyl group as a whole is typically considered a weakly deactivating group. libretexts.org

Influence of Ortho-Substituent Directing Effects

Substituents on a benzene ring also determine the position(s) at which an incoming electrophile will attack. This is known as the directing effect. pressbooks.publibretexts.org

Methoxymethyl Group: As a strong activating group with electron-donating resonance capabilities, the methoxymethyl group is an ortho, para-director. nih.govleah4sci.com It directs incoming electrophiles to the positions ortho and para to itself.

Bromomethyl Group: Despite being weakly deactivating, halomethyl groups, like halogens themselves, are generally considered ortho, para-directors. libretexts.org This is because the resonance stabilization of the intermediate carbocation (the sigma complex) is more effective for ortho and para attack than for meta attack. masterorganicchemistry.com

In this compound, both substituents direct incoming electrophiles to the same positions relative to themselves. The positions on the benzene ring are numbered starting from the bromomethyl group as position 1.

| Position | Substituent | Relationship to -CH₂Br | Relationship to -CH₂OCH₃ | Predicted Reactivity |

| 3 | Hydrogen | meta | ortho | Activated |

| 4 | Hydrogen | para | meta | Activated |

| 5 | Hydrogen | meta | para | Activated |

| 6 | Hydrogen | ortho | meta | Activated (Sterically Hindered) |

The directing effects of the two groups are somewhat antagonistic. libretexts.orgmsu.edu The strongly activating methoxymethyl group will exert the dominant directing influence. khanacademy.org Therefore, the primary sites for electrophilic attack will be the positions ortho and para to the methoxymethyl group (positions 3 and 5). Position 6, being ortho to the bromomethyl group, is also activated, but is sterically hindered by the two adjacent substituents, making it a less favorable site for attack. Position 4 is para to the bromomethyl group and meta to the methoxymethyl group. Given the stronger activating nature of the methoxymethyl group, positions 3 and 5 are the most probable sites for substitution.

Radical-Mediated Reactions and Photo-Induced Transformations

Beyond its ionic reactions, this compound can participate in reactions involving radical intermediates, particularly through the cleavage of the carbon-bromine bond.

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, yielding a benzyl-type radical and a bromine radical. masterorganicchemistry.com This process can be initiated by heat or, more commonly, by ultraviolet (UV) light in a process known as photolysis. researchgate.net

C₆H₄(CH₂OCH₃)(CH₂Br) → C₆H₄(CH₂OCH₃)(CH₂•) + Br•

The energy required for this bond cleavage is known as the bond dissociation energy (BDE). For benzyl bromide, the C-Br BDE is approximately 255 kJ/mol. rsc.org Theoretical studies on substituted benzyl halides suggest that the electronic nature of the substituents on the benzene ring has a relatively small effect on the benzylic C-Br BDE. acs.org Therefore, the BDE for the C-Br bond in this compound is expected to be in a similar range.

Generation and Reactivity of Transient Intermediates (e.g., Aryl Radicals)

The primary radical intermediate generated from the homolytic cleavage of the C-Br bond is the 2-(methoxymethyl)benzyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the benzylic carbon and the aromatic ring. masterorganicchemistry.com This resonance stabilization makes the formation of the benzylic radical more favorable compared to a non-benzylic alkyl radical. libretexts.org

Once formed, this transient radical intermediate can undergo several reactions, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent or another molecule to form 2-methyl-1-(methoxymethyl)benzene.

Dimerization: Two benzylic radicals can combine to form a dimer.

Addition to Unsaturated Systems: The radical can add to double or triple bonds, initiating polymerization or other addition reactions.

While the generation of aryl radicals (where the unpaired electron is on a carbon atom of the benzene ring) is a significant area of research, it is less likely to occur directly from the homolytic cleavage of the benzylic C-Br bond in this compound. nih.govlibretexts.org Aryl radicals are more commonly generated from aryl halides (where the halogen is directly attached to the ring) through processes like photoredox catalysis. nih.gov

Computational Probes into Reaction Mechanisms

While specific experimental data on the reaction mechanisms of this compound are scarce in the literature, computational chemistry provides a powerful tool for investigating its reactivity. Density Functional Theory (DFT) is a common method used to model and predict the outcomes of organic reactions. nih.govnih.gov

Computational studies can be employed to:

Calculate Activation Energies: By modeling the transition states of potential reaction pathways, the activation energy for electrophilic attack at different positions on the benzene ring can be calculated. irjet.net These calculations can quantitatively predict the regioselectivity, confirming that attack at positions 3 and 5 is energetically favored. nih.govpnas.org

Determine Bond Dissociation Energies: The C-Br bond dissociation energy can be calculated to assess the feasibility of radical initiation under various conditions. rsc.orgacs.org

Analyze Electronic Structure: The distribution of electron density in the molecule can be mapped, and properties like Hirshfeld charges can be calculated to quantify the nucleophilicity of different carbon atoms on the ring, thus predicting the most likely sites for electrophilic attack. nih.govnih.gov

Model Intermediate Stability: The stability of radical and carbocation intermediates can be assessed, providing insight into the most probable reaction mechanisms. rsc.org

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

No specific data or research findings on Density Functional Theory (DFT) studies concerning the reaction energetics and transition states of this compound were found in the public domain.

Investigation of Intermediates and Reaction Pathways

Detailed investigations into the reaction intermediates and specific pathways involving this compound have not been reported in the available scientific literature.

Strategic Applications in Complex Molecule Synthesis

Utility as a Versatile Synthetic Scaffold

The ortho-disubstituted pattern of 1-(Bromomethyl)-2-(methoxymethyl)benzene provides a rigid scaffold for introducing diverse functionalities in a controlled manner. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the methoxymethyl group can act as a stable ether or be cleaved under specific conditions to reveal a hydroxymethyl or other functional group. This dual reactivity is central to its utility in multi-step syntheses.

The compound serves as an excellent starting material for creating highly substituted aromatic rings. The bromomethyl group is a key functional handle for introducing a wide array of substituents via S(_N)2 reactions. Nucleophiles such as amines, thiols, cyanides, and carbanions can readily displace the bromide, attaching new side chains to the benzylic position.

Subsequently, the methoxymethyl group or the aromatic ring itself can be further modified. The ether linkage is generally stable to the conditions used for substitution at the bromomethyl site, but it can be cleaved later in a synthetic sequence using appropriate reagents like Lewis acids. This latent reactivity allows for a stepwise functionalization, providing access to complex ortho-disubstituted benzene (B151609) derivatives that are challenging to synthesize by other means.

| Reaction Type | Nucleophile | Resulting Linkage | Synthetic Utility |

| Alkylation | Amines (R₂NH) | C-N | Introduction of nitrogen-containing groups |

| Alkylation | Thiols (RSH) | C-S | Formation of thioethers |

| Cyanation | Sodium Cyanide (NaCN) | C-CN | Carbon chain extension, precursor to acids/amines |

| Grignard Reaction | Organometallics (R-MgX) | C-C | Formation of new carbon-carbon bonds |

This interactive table summarizes the primary nucleophilic substitution reactions involving the bromomethyl group of this compound, highlighting its role in building polyfunctionalized aromatic systems.

The structural motif present in this compound is a valuable precursor for synthesizing heterocyclic compounds, most notably indole (B1671886) derivatives. Indoles are a critical class of compounds due to their prevalence in biologically active natural products and pharmaceuticals.

In one demonstrated pathway, a related intermediate, 7-bromo-4-(bromomethyl)-2-methylindole, is treated with sodium methoxide (B1231860) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. researchgate.net This transformation highlights the utility of the methoxymethyl group in modifying complex scaffolds. The resulting compound can then undergo further reactions, such as radical reduction, to afford the final 4-(methoxymethyl)-2-methylindole alkaloid. researchgate.netgoogleapis.com This strategic use of the methoxymethylbenzyl moiety showcases its importance in the total synthesis of natural products. researchgate.netgoogleapis.com While not starting directly from this compound, these syntheses validate the utility of incorporating the 2-(methoxymethyl)benzyl fragment into pathways for creating complex heterocyclic systems.

Role in Supramolecular Chemistry and Macrocycle Assembly

The defined geometry and reactive sites of this compound make it an attractive component for constructing larger, well-defined molecular assemblies such as macrocycles, polymers, and ligands for metal complexes.

While specific examples for this exact molecule are not extensively documented, its structure is well-suited for creating novel ligands. The bromomethyl group allows for straightforward attachment to other molecular fragments containing donor atoms (e.g., nitrogen, phosphorus, or sulfur). For instance, reaction with a multidentate amine or phosphine (B1218219) could tether the 2-(methoxymethyl)benzyl group, allowing the oxygen atom of the methoxymethyl ether to act as a potential hemilabile donor in a coordination complex. Such ligands are of significant interest in catalysis, where the weak coordination of the ether can be reversibly displaced by a substrate molecule.

The compound's bifunctionality makes it a candidate for step-growth polymerization or the convergent synthesis of dendrimers. The bromomethyl group can undergo reactions to form the linkages between monomer units. For example, polymerization could be achieved by converting the molecule into a Grignard reagent (after protecting or modifying the bromomethyl group) and then reacting it with a metal catalyst, or by using it in polycondensation reactions with other monomers. This could lead to the formation of polymers with pendant methoxymethyl groups, which could influence the material's physical properties, such as solubility and thermal stability, or provide sites for post-polymerization modification.

Development of Protective Group Strategies

The 2-(methoxymethyl)benzyl group, installed using this compound, can be employed as a protecting group for various functionalities in organic synthesis. Benzyl (B1604629) groups are common protecting groups for alcohols, phenols, and amines due to their stability under a wide range of conditions and their susceptibility to removal by hydrogenolysis.

The presence of the ortho-methoxymethyl substituent modifies the electronic properties of the benzyl group, which can alter its stability and the conditions required for its cleavage. This allows for differential protection where the 2-(methoxymethyl)benzyl group might be removed under conditions that leave other benzyl-type protecting groups intact. For instance, the ether oxygen could direct metallation at the benzylic position, facilitating cleavage pathways not available to simple benzyl ethers. Patents and synthetic studies describe the use of related methoxymethylbenzyl groups for the protection of amino groups and in the synthesis of complex molecules like O⁶-substituted guanine (B1146940) derivatives.

Leveraging the Methoxymethyl Group for Hydroxyl Protection

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities due to its stability under a range of conditions and its straightforward introduction and removal. adichemistry.comtotal-synthesis.com The methoxymethyl moiety in this compound can be strategically employed in multi-step syntheses.

The protection of alcohols as MOM ethers is typically achieved under basic conditions using reagents like chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org The MOM group is valued for its resilience in the presence of various oxidizing and reducing agents, strong bases, and many nucleophiles. adichemistry.com This stability allows for chemical transformations to be performed on other parts of a molecule without affecting the protected alcohol.

Cleavage of the MOM ether to regenerate the hydroxyl group is generally accomplished under acidic conditions. total-synthesis.com This can be achieved using a variety of Brønsted or Lewis acids. For instance, boiling in methanol (B129727) with a catalytic amount of concentrated hydrochloric acid is a common method for deprotection. adichemistry.com The sensitivity of the MOM group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions.

Table 1: Stability Profile of the Methoxymethyl (MOM) Protecting Group

| Condition | Stability |

| Acidic (pH < 4) | Labile |

| Basic (pH > 12) | Stable |

| Oxidizing Agents | Generally Stable |

| Reducing Agents | Generally Stable |

| Nucleophiles | Stable |

| Electrophiles | Stable |

This table provides a general overview of the stability of the MOM ether protecting group under various reaction conditions.

Applications of Benzylic Halides in Protecting Group Chemistry

The benzylic bromide functional group within this compound is highly reactive and serves as an excellent precursor for the introduction of a benzyl-type protecting group. Benzyl groups are robust and are commonly used to protect alcohols and carboxylic acids in organic synthesis. wikipedia.org

The introduction of a benzyl protecting group typically involves the reaction of an alcohol with a benzyl halide, such as benzyl bromide, in the presence of a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). wikipedia.orgyoutube.com This Williamson ether synthesis proceeds via an SN2 mechanism. Benzylic halides are particularly effective for these reactions due to the stability of the transition state. They are known to react well in both SN1 and SN2 reactions, depending on the conditions and substitution of the benzylic carbon. youtube.com

The 2-(methoxymethyl)benzyl group, which would be installed using the title compound, offers specific advantages. The ortho-substituent can influence the reactivity and conformational properties of the protected molecule. The removal of benzyl protecting groups is often accomplished through catalytic hydrogenation using a palladium catalyst (Pd/C), a method that is generally mild and chemoselective. youtube.com

Contributions to Catalysis and Reagent Development

The distinct structural features of this compound make it a valuable precursor for creating specialized molecules used in catalysis and as unique reagents for organic transformations.

Precursors for Organocatalytic Systems

The benzylic halide moiety is a key functional group for the synthesis of precursors to organocatalytic systems. Recent research has focused on the generation of carbon radicals from benzyl halides through photochemical processes involving nucleophilic organic catalysts. acs.org In such systems, a nucleophilic catalyst, like lutidine, can displace the halide in a benzylic halide via an SN2 reaction to form an intermediate salt. nih.govorganic-chemistry.org This intermediate can then undergo single-electron transfer (SET) under photochemical conditions to generate a benzylic radical, which can participate in various carbon-carbon bond-forming reactions. nih.govacs.org

The compound this compound could be utilized to develop catalysts where the 2-(methoxymethyl)phenyl group imparts specific steric or electronic properties to the catalytic center, potentially influencing the stereoselectivity or efficiency of the catalyzed reaction.

Design of Novel Reagents Incorporating the Benzene Core

As a bifunctional molecule, this compound is an ideal starting material for the synthesis of more complex reagents. The benzylic bromide can be converted into a variety of other functional groups. For example, it can be used in the preparation of organometallic reagents, such as Grignard or organolithium reagents, which can then be used to form new carbon-carbon bonds. A related compound, 1-(bromomethyl)-2-methoxybenzene, has been used as a building block in the synthesis of agonists for peroxisome proliferator-activated receptors (PPARs), highlighting the utility of such structures in medicinal chemistry and drug design. apolloscientific.co.uk

The presence of the methoxymethyl group provides a handle for further functionalization or for modulating the solubility and electronic properties of the resulting reagent. This allows for the rational design of novel reagents with tailored reactivity for specific applications in the synthesis of complex organic molecules, including pharmaceuticals and materials. pressbooks.pub

Advanced Analytical and Spectroscopic Characterization of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. For derivatives of 1-(bromomethyl)-2-(methoxymethyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

Proton (¹H) NMR spectroscopy of this compound derivatives reveals characteristic signals for the aromatic, benzylic, methoxy (B1213986), and methylene (B1212753) ether protons. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. For the parent compound, the aromatic protons would appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet at approximately δ 4.5-4.7 ppm, while the methylene protons of the methoxymethyl group (-OCH₂-) would also appear as a singlet around δ 4.4-4.6 ppm. The methoxy protons (-OCH₃) would give a sharp singlet at a more upfield region, typically around δ 3.3-3.5 ppm.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The aromatic carbons will show signals in the δ 125-140 ppm region. The carbon of the bromomethyl group is expected around δ 30-35 ppm, while the methylene carbon of the methoxymethyl group would be found in the δ 70-75 ppm range. The methoxy carbon signal typically appears at δ 55-60 ppm. Substituents on the aromatic ring will cause predictable shifts in the ¹³C signals, which can be used to confirm their position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.2-7.6 | Multiplet |

| Benzylic (-CH₂Br) | 4.5-4.7 | Singlet |

| Methylene Ether (-OCH₂-) | 4.4-4.6 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-C) | 125-140 |

| Benzylic (-CH₂Br) | 30-35 |

| Methylene Ether (-OCH₂-) | 70-75 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For derivatives of this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). sdsu.edu For instance, the signal for the benzylic protons (-CH₂Br) would show a cross-peak with the signal for the benzylic carbon. This is a powerful tool for assigning carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the methoxy protons (-OCH₃) would show a correlation to the methylene ether carbon (-OCH₂-), and the methylene ether protons would show correlations to the adjacent aromatic carbon. sdsu.eduyoutube.com

Mass Spectrometry for Molecular Characterization and Mechanistic Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For derivatives of this compound, key fragmentation pathways would likely involve:

Loss of a bromine atom: This would lead to a significant peak at [M-Br]⁺.

Loss of the methoxy group: A peak corresponding to [M-OCH₃]⁺ would be observed.

Cleavage of the benzylic C-C bond: This can lead to the formation of a tropylium (B1234903) ion or a substituted tropylium ion, which is a common fragmentation pathway for benzyl (B1604629) derivatives.

Formation of a base peak: For many benzyl derivatives, the benzyl cation or a substituted version thereof is often the most abundant ion (the base peak). For example, in the EI spectrum of 4-methoxy-1-(methoxymethyl)benzene, a significant fragment is observed at m/z 121. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry: FAB is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. A study on 4-substituted-1-(methoxymethyl)benzene derivatives using positive FAB ionization showed the formation of a [M-H]⁺ ion, indicating that hydride elimination can be a characteristic process under these conditions. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion and its fragments. For a derivative of this compound, HRMS would be able to distinguish its exact mass from other compounds that have the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the chemical formula.

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative would display several characteristic absorption bands:

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: These appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O stretching: The strong C-O stretching vibration of the ether linkage is expected in the 1050-1150 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration will give rise to a band in the lower frequency region, typically between 500 and 600 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands, found between 690 and 900 cm⁻¹, are characteristic of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often give strong signals in the Raman spectrum. The C-Br stretching vibration is also typically Raman active.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium to Strong | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong | Strong |

| Ether C-O | Stretching | 1050-1150 | Strong | Weak |

Future Research Trajectories and Potential Innovations

Exploration of Asymmetric Synthesis Methodologies

The development of asymmetric syntheses involving 1-(bromomethyl)-2-(methoxymethyl)benzene or its derivatives is a significant area for future exploration. While the parent compound is achiral, its use in reactions to create chiral centers is of great interest. Future work could focus on enantioselective transformations at the benzylic position.

Research into Ni/photoredox dual catalysis has enabled the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov Applying a similar strategy, this compound could potentially be coupled with various nucleophiles using a chiral nickel-ligand complex to induce enantioselectivity. Furthermore, the principles of atroposelective bromination, where a chiral catalyst controls the orientation of groups around a chiral axis, could be adapted. beilstein-journals.orgmdpi.com For instance, a prochiral biaryl precursor could be functionalized with the 2-(methoxymethyl)benzyl moiety, followed by a catalyst-controlled bromination to generate axially chiral products with high enantiomeric excess.

Key areas for investigation include:

Chiral Phase-Transfer Catalysis: Employing chiral catalysts for nucleophilic substitution at the benzylic carbon.

Transition-Metal Catalyzed Cross-Coupling: Using chiral ligands with metals like palladium or nickel to control the stereochemistry of coupling reactions. nih.gov

Organocatalysis: Developing chiral organocatalysts that can activate the substrate or the nucleophile to achieve enantioselective bond formation. beilstein-journals.org

| Asymmetric Strategy | Potential Catalyst/Ligand System | Target Chiral Structure | Anticipated Challenge |

|---|---|---|---|

| Ni/Photoredox Dual Catalysis | Chiral Bi-oxazoline (BiOX) ligands | Chiral N-benzylic heterocycles | Substrate compatibility and optimization of catalyst loading for high enantiomeric excess (ee). nih.gov |

| Organocatalytic Atroposelective Bromination | Quinine-derived thiourea (B124793) or Chiral Phosphoric Acids (CPAs) | Axially chiral biaryls | Controlling regioselectivity and achieving high rotational barriers in the final product. beilstein-journals.org |

| Phase-Transfer Catalysis | Cinchona-derived quaternary ammonium (B1175870) salts | Enantioenriched ethers, esters, or alkylated products | Minimizing racemic background reaction and catalyst deactivation. |

Development of Greener Synthetic Routes and Catalytic Processes

Traditional benzylic bromination methods, such as the Wohl-Ziegler reaction, often rely on hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and potentially explosive radical initiators. digitellinc.com Future research will prioritize the development of more sustainable and safer synthetic protocols for this compound.

Key innovations in this area include:

Photocatalysis: Visible-light-induced brominations offer a milder alternative to thermally initiated reactions. Using simple light sources like compact fluorescent lamps (CFLs) can activate the reaction efficiently. organic-chemistry.orgacs.org

Alternative Solvents and Reagents: Replacing chlorinated solvents with greener options like acetonitrile (B52724) or even water is a crucial step. organic-chemistry.orgacs.org The use of N-bromosuccinimide (NBS) is common, but processes that generate bromine in situ from safer salts like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) are being developed to improve atom economy and safety. rsc.orgresearchgate.net

Metal-Catalyzed C-H Activation: Direct functionalization of the benzylic C-H bond of a precursor like 1-methyl-2-(methoxymethyl)benzene is a highly atom-economical approach. Catalytic systems based on copper, iron, or zirconium(IV) chloride could enable this transformation under milder conditions than traditional methods. researchgate.netresearchgate.net For instance, zirconium(IV) chloride has shown high catalytic activity for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net

| Green Chemistry Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Solvent Replacement | Using acetonitrile or water instead of CCl₄ or other chlorinated solvents. | Reduces toxicity and environmental impact. | organic-chemistry.orgacs.org |

| Photochemical Synthesis | Visible-light activation of radical bromination using NBS. | Avoids harsh thermal conditions and explosive initiators. | digitellinc.comorganic-chemistry.org |

| In Situ Reagent Generation | Generating Br₂ from NaBrO₃/HBr mixtures. | Improves safety by avoiding storage and handling of liquid bromine. | rsc.orgresearchgate.net |

| Lewis Acid Catalysis | Using ZrCl₄ with DBDMH as the bromine source. | Proceeds under mild conditions via a radical-generation pathway. | researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. semanticscholar.org The synthesis of benzylic bromides, particularly photochemical reactions, is exceptionally well-suited for continuous flow setups.

Future research will likely focus on developing a fully integrated and automated flow synthesis of this compound. A simple flow reactor can be constructed using transparent fluorinated ethylene (B1197577) polymer (FEP) tubing irradiated by a light source. organic-chemistry.orgacs.org This setup allows for precise control over residence time and temperature, leading to high selectivity and yields with only a small excess of the brominating agent. semanticscholar.org Such protocols can be easily scaled up to produce multigram quantities simply by extending the operation time, a feat not easily achieved in batch photochemical reactors. acs.orgsemanticscholar.org

Furthermore, integrating in situ bromine generation within a flow system can create a highly efficient and safer process. rsc.org The combination of a NaBrO₃/HBr bromine generator with a microstructured photochemical reactor has been shown to achieve complete conversion with residence times as low as 15 seconds. rsc.orgresearchgate.net The development of automated platforms could further streamline the synthesis, purification, and subsequent functionalization of the compound in a multi-step sequence without isolating intermediates. scispace.com

Bio-Inspired Transformations and Biomimetic Synthesis

Nature's ability to create complex molecules efficiently provides a rich source of inspiration for synthetic chemists. nih.gov Bio-inspired and biomimetic approaches to the synthesis and transformation of this compound represent a frontier of innovation.

One promising avenue is the use of enzymes or chemoenzymatic strategies. While direct enzymatic bromination at the benzylic position is challenging, a bio-inspired C-H oxidation followed by chemical conversion is feasible. For example, a combined photoredox and enzymatic process has been developed for C-H benzylic hydroxylation, producing chiral alcohols. nih.gov A similar strategy could be envisioned where the benzylic position of a precursor is first hydroxylated using a chemoenzymatic system, and the resulting alcohol is then converted to the bromide. This approach could provide a green and highly selective route to chiral derivatives.

Biomimetic synthesis often involves cascade reactions that mimic biosynthetic pathways. wiley.com The 2-(methoxymethyl)benzyl bromide moiety could be incorporated into precursors designed to undergo biomimetic cyclizations or rearrangements, inspired by the biosynthesis of alkaloids or polyketides, to rapidly assemble complex molecular scaffolds. nih.govwiley.com

Application in Niche Areas of Materials Science and Chemical Biology

The functional group combination in this compound makes it a versatile reagent for applications in specialized fields beyond traditional organic synthesis.

Materials Science: The reactive benzylic bromide allows for the grafting of this molecule onto polymer backbones or surfaces to modify their properties. It can also serve as a key building block for the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs), which are of interest for their applications in organic electronics. nih.gov By designing appropriate reaction sequences, the 2-(methoxymethyl)benzyl unit could be incorporated into larger, nonlinear acenes, potentially tuning their electronic properties and stability.

Chemical Biology: In chemical biology, this compound can be used as a linker to attach molecules to biomacromolecules or as a structural component in the synthesis of bioactive compounds. It has been used in the preparation of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are therapeutic targets for metabolic diseases. apolloscientific.co.uk Recent work has also demonstrated the use of benzyl (B1604629) bromides in boron-directed ortho-benzylation reactions to access structurally diverse dibenzoazepines, a privileged scaffold in medicinal chemistry. acs.orgchalmers.se This highlights its potential for creating libraries of complex molecules for drug discovery.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-2-(methoxymethyl)benzene, and how can reaction efficiency be validated?

The compound is typically synthesized via alkylation reactions. A validated method involves reacting a precursor (e.g., 2-(methoxymethyl)benzyl alcohol) with hydrobromic acid (HBr) or using brominating agents like . Alternatively, nucleophilic substitution with KCO in acetonitrile at 55°C for 18 hours can yield high purity, as seen in analogous bromomethylbenzene derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Room temperature in airtight, amber vials to prevent photodegradation of the bromomethyl group .

- Stability : Avoid prolonged exposure to moisture (hydrolysis risk) and strong bases (competing elimination reactions). Stable in neutral pH (5–9) .

Advanced Research Questions

Q. How does the methoxymethyl group influence the reactivity of this compound in nucleophilic substitutions?

The methoxymethyl group exerts both electronic and steric effects:

- Electronic : Electron-donating methoxy group increases electron density on the benzene ring, potentially directing electrophiles to para positions.

- Steric : The -OCHO- moiety may hinder nucleophilic attack at the bromomethyl site, requiring optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .

- Case study : In Suzuki couplings, steric hindrance reduces yields unless bulky phosphine ligands are used.

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

Discrepancies often arise from substituent effects. For example:

- Trifluoromethoxy vs. methoxymethyl : The -CF group in analogs (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene) enhances lipophilicity but reduces nucleophilicity compared to -OCHO- .

- Experimental design : Conduct competitive reactions under identical conditions to isolate substituent effects. Use DFT calculations to model transition states .

Q. How can this compound be applied in medicinal chemistry, particularly in targeted drug synthesis?

The bromomethyl group serves as a versatile handle for late-stage functionalization:

- Anticancer agents : Couple with thiol-containing moieties (e.g., imidazole derivatives) to create potential kinase inhibitors .

- Case study : In a recent study, analogs were used to synthesize 1,5-diphenyl-1H-imidazole-2-thiol derivatives with antiferroptotic activity .

- Methodology : Optimize coupling efficiency using Pd catalysts or microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.